5,5,7,7-Tetramethyloct-1-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5,7,7-tetramethyloct-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-7-8-9-12(5,6)10-11(2,3)4/h7H,1,8-10H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXHXEUEQGPCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Reactivity and Mechanistic Investigations of 5,5,7,7 Tetramethyloct 1 Ene
Electrophilic Addition Reactions: Steric and Electronic Influences
The reactivity of the terminal double bond in 5,5,7,7-Tetramethyloct-1-ene in electrophilic addition reactions is significantly modulated by the presence of the bulky 3,3,5,5-tetramethylhexyl group attached to the C3 position. This substituent exerts substantial steric hindrance, which can impede the approach of electrophiles. Furthermore, the alkyl group has a weak electron-donating inductive effect, which influences the electron density of the π-bond.
Electrophilic addition is a fundamental reaction of alkenes where the electron-rich double bond attacks an electrophile. libretexts.org The reaction typically proceeds through a carbocation intermediate, and its stability is a key factor in determining the reaction's outcome. libretexts.org
Regioselectivity and Stereoselectivity in Hydration and Halogenation
The regioselectivity of electrophilic additions to unsymmetrical alkenes is generally governed by Markovnikov's rule, which states that in the addition of a protic acid (HX), the hydrogen atom attaches to the carbon of the double bond that has the greater number of hydrogen atoms. unizin.orglibretexts.org This rule is based on the formation of the more stable carbocation intermediate. libretexts.org
Hydration: In the acid-catalyzed hydration of this compound, the initial protonation of the double bond can lead to two possible carbocations: a primary carbocation at C1 or a secondary carbocation at C2. According to Markovnikov's rule, the more stable secondary carbocation is preferentially formed. Subsequent attack by water and deprotonation yields the corresponding alcohol. The significant steric bulk of the neopentyl-like group at C5 does not change the fundamental regiochemical preference, as the electronic stabilization of the secondary carbocation is the dominant factor.
Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) to an alkene proceeds via a cyclic halonium ion intermediate. The nucleophilic halide ion then attacks this intermediate in an Sₙ2-like fashion, leading to anti-addition products. For this compound, the initial formation of the bromonium or chloronium ion would be followed by the attack of the halide ion at the more substituted carbon (C2), but steric hindrance from the bulky alkyl chain could influence the rate and potentially the regioselectivity of the ring-opening step. However, the predominant outcome is expected to be the anti-addition product.
In the case of hydrogen halide (HX) addition, the reaction follows Markovnikov's rule, where the hydrogen adds to C1 and the halide to C2. libretexts.org The reaction proceeds through the more stable secondary carbocation intermediate. savemyexams.com
| Reaction | Reagent | Major Product | Governing Principle |
|---|---|---|---|
| Hydration | H₂O/H⁺ | 5,5,7,7-Tetramethyloctan-2-ol | Markovnikov's Rule (Formation of the more stable secondary carbocation) |
| Hydrohalogenation | HBr | 2-Bromo-5,5,7,7-tetramethyloctane | Markovnikov's Rule (Formation of the more stable secondary carbocation) libretexts.orgdoubtnut.com |
| Halogenation | Br₂ | 1,2-Dibromo-5,5,7,7-tetramethyloctane | Anti-addition via a cyclic bromonium ion intermediate |
Pericyclic Reactions Involving the Terminal Alkene
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The terminal alkene of this compound can act as a dienophile in Diels-Alder reactions or as an enophile in ene reactions.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org The reactivity of the dienophile is influenced by both electronic and steric factors. While electron-withdrawing groups on the dienophile generally accelerate the reaction, the bulky alkyl group on this compound is electron-donating and sterically demanding. This steric hindrance can significantly decrease the rate of reaction by impeding the approach of the diene. wikipedia.org Consequently, this compound is expected to be a relatively poor dienophile in thermally-driven Diels-Alder reactions. slideshare.net
Ene Reaction: The ene reaction involves the reaction of an alkene having an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile). In a potential intramolecular ene reaction, the steric bulk near the double bond of this compound would make attaining the required cyclic transition state challenging, thus disfavoring this pathway.
Radical Reactions and Polymerization Initiation Pathways
The presence of a double bond makes this compound susceptible to radical addition reactions. In the presence of a radical initiator, a radical can add to the double bond. The regioselectivity of this addition is governed by the formation of the more stable radical intermediate. Addition of a radical (R•) to the C1 position results in a more stable secondary radical at the C2 position.
In the presence of peroxides, the addition of HBr to alkenes proceeds via a radical mechanism, leading to the anti-Markovnikov product. doubtnut.com For this compound, this would result in the formation of 1-bromo-5,5,7,7-tetramethyloctane.
The ability of this compound to undergo polymerization via a radical pathway would depend on the reaction conditions. While terminal alkenes can be polymerized, the significant steric hindrance from the bulky substituent would likely inhibit chain propagation, making it a poor monomer for high molecular weight polymers under typical radical polymerization conditions.
Olefin Metathesis and Its Applications in Derivatization
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes like those developed by Grubbs and Schrock. wikipedia.orglibretexts.org Cross-metathesis (CM) is a particularly useful variant for derivatization.
This compound, as a terminal alkene, can participate in cross-metathesis reactions with other alkenes. This allows for the introduction of new functional groups. For instance, reacting it with a partner alkene in the presence of a Grubbs catalyst can lead to new, more complex internal alkenes. The reaction is often driven by the release of a volatile byproduct like ethylene. harvard.edu
The steric bulk of this compound can influence the efficiency of the metathesis reaction. While modern catalysts show high tolerance for various functional groups and steric environments, highly hindered substrates can sometimes react more slowly or require specific catalyst systems. libretexts.org
| Metathesis Type | Reaction Partner | Catalyst Example | Potential Product Type | Application |
|---|---|---|---|---|
| Cross-Metathesis (CM) | Terminal Alkenes (e.g., Acrylonitrile) | Grubbs 2nd Generation | Functionalized Internal Alkenes | Synthesis of complex molecules |
| Ring-Closing Metathesis (RCM) Precursor | Diene synthesis followed by RCM | Hoveyda-Grubbs Catalyst | Cyclic Alkenes | Formation of carbocyclic systems harvard.edu |
Oxidative Cleavage Reactions: Beyond Basic Identification
Oxidative cleavage of the double bond in this compound using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can be used to break the molecule into smaller, identifiable fragments. This is a classic method for structure determination.
Ozonolysis for Structural Elucidation of Complex Intermediates
Ozonolysis is a mild and efficient method for cleaving double bonds. youtube.com The reaction of 5,5,7,7-Tetramyloct-1-ene with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), cleaves the double bond to yield two carbonyl compounds: formaldehyde (B43269) and 4,4,6,6-tetramethylheptanal.
This specific transformation is valuable in synthetic chemistry for confirming the presence and position of the terminal alkene in more complex molecules. For example, if this compound were a substructure within a larger natural or synthetic product, ozonolysis would provide a definitive method for its structural verification by identifying the characteristic aldehyde product. mobt3ath.com A study involving the synthesis of open-chain epothilones utilized ozonolysis of a precursor containing a similar structural motif to yield a key aldehyde intermediate. mobt3ath.com
Functional Group Interconversions on the Octene Framework
The reactivity of this compound is dominated by the chemistry of its terminal double bond. This functional group serves as a versatile handle for a variety of transformations, allowing for the introduction of new functionalities onto the sterically hindered octene skeleton. Functional group interconversion (FGI) is the process of converting one functional group into another, a fundamental strategy in organic synthesis for creating structural diversity from a common starting material. imperial.ac.ukwikipedia.org The presence of the bulky t-butyl-like groups near the reactive site influences the regio- and stereochemical outcomes of these reactions.
Detailed investigations into the chemical transformations of the C1=C2 double bond in this compound allow for the synthesis of a range of saturated derivatives, primarily alcohols and diols. Key transformations include hydration reactions following both Markovnikov and anti-Markovnikov patterns, as well as stereoselective dihydroxylation.
Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis
Hydroboration-oxidation is a powerful two-step reaction that achieves the net addition of water across a double bond in an anti-Markovnikov fashion. libretexts.org In this process, the boron atom of a borane (B79455) reagent adds to the less substituted carbon of the alkene, and the hydrogen atom adds to the more substituted carbon. masterorganicchemistry.com Subsequent oxidation of the resulting organoborane intermediate replaces the carbon-boron bond with a carbon-hydroxyl bond. libretexts.org
For this compound, this reaction is highly regioselective. The boron atom preferentially adds to the terminal C1 position to minimize steric interactions with the rest of the molecule. This leads exclusively to the formation of the primary alcohol, 5,5,7,7-Tetramethyloctan-1-ol. The use of sterically demanding borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance this selectivity, which is particularly useful for substrates with multiple double bonds. masterorganicchemistry.comd-nb.info
| Reaction | Reagents | Intermediate | Product | Regioselectivity |
| Hydroboration-Oxidation | 1. Borane-THF complex (BH₃·THF)2. Hydrogen peroxide (H₂O₂), NaOH | Trialkylborane | 5,5,7,7-Tetramethyloctan-1-ol | Anti-Markovnikov |
Oxymercuration-Demercuration: Markovnikov Alcohol Synthesis
To synthesize the corresponding secondary alcohol, a Markovnikov-selective hydration method is required. Oxymercuration-demercuration provides a reliable route to achieve this transformation without the carbocation rearrangements that can plague simple acid-catalyzed hydration. The reaction proceeds via the addition of a hydroxyl group to the more substituted carbon (C2) of the double bond.
In the first step, the alkene reacts with mercury(II) acetate (B1210297) in a mixture of water and a solvent like tetrahydrofuran (B95107) (THF) to form a stable organomercury intermediate. In the second step, this intermediate is reduced with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. This sequence applied to this compound yields 5,5,7,7-Tetramethyloctan-2-ol as the major product.
| Reaction | Reagents | Intermediate | Product | Regioselectivity |
| Oxymercuration-Demercuration | 1. Mercury(II) acetate [Hg(OAc)₂], H₂O/THF2. Sodium borohydride (NaBH₄) | Organomercury alcohol | 5,5,7,7-Tetramethyloctan-2-ol | Markovnikov |
Dihydroxylation: Synthesis of Vicinal Diols
The conversion of the alkene to a vicinal diol, 5,5,7,7-Tetramethyloctane-1,2-diol, can be accomplished through several methods that control the stereochemistry of the product. These methods allow for either syn- or anti-addition of the two hydroxyl groups across the double bond.
Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). imperial.ac.uk Osmium tetroxide is highly efficient and reacts with the alkene in a concerted fashion to form a cyclic osmate ester, which is then hydrolyzed to give the syn-diol. Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO).
Anti-dihydroxylation: This transformation is performed in a two-step sequence. First, the alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. Second, the epoxide ring is opened under acidic aqueous conditions, proceeding through a backside attack by a water molecule, which results in the formation of the anti-diol. imperial.ac.uk
| Transformation | Reagents | Product | Stereochemistry |
| Syn-dihydroxylation | 1. Osmium tetroxide (OsO₄, cat.)2. N-methylmorpholine N-oxide (NMO) | 5,5,7,7-Tetramethyloctane-1,2-diol | Syn-addition |
| Anti-dihydroxylation | 1. m-CPBA2. H₃O⁺ | 5,5,7,7-Tetramethyloctane-1,2-diol | Anti-addition |
Computational and Theoretical Studies on 5,5,7,7 Tetramethyloct 1 Ene
Conformational Analysis and Steric Hindrance Modeling
The structure of 5,5,7,7-tetramethyloct-1-ene features a terminal double bond (alkene) and a saturated hydrocarbon chain notable for two quaternary carbon centers at positions 5 and 7. This arrangement, which includes a tert-butyl group, creates substantial steric hindrance that governs the molecule's three-dimensional shape.
Conformational analysis of this molecule focuses on the rotation around its carbon-carbon single bonds. The presence of bulky alkyl groups results in high energy barriers for rotation, particularly around the bonds connected to the quaternary carbons. libretexts.orgmsu.edu The molecule is expected to adopt conformations that minimize these steric clashes. libretexts.orgmaricopa.edu Theoretical models predict that long-chain alkanes tend to favor "anti" or staggered conformations to reduce repulsive interactions. libretexts.orglibretexts.org In this compound, the most stable conformers would likely feature a zig-zag arrangement of the carbon backbone where possible, though the gauche interactions remain significant due to the extensive branching. researchgate.net
Computational modeling using methods such as Density Functional Theory (DFT) or molecular mechanics would be employed to map the potential energy surface of the molecule. rsc.org This process identifies the lowest-energy (most stable) conformations and quantifies the energy barriers between different rotational isomers. The extreme steric hindrance caused by the gem-dimethyl and tert-butyl groups is the defining feature, severely restricting the molecule's flexibility compared to linear alkenes.
| Bond | Description of Interaction | Predicted Stable Dihedral Angle(s) | Relative Rotational Energy Barrier |
|---|---|---|---|
| C2-C3 | Rotation of vinyl group relative to the alkyl chain | ~120° (gauche), ~180° (anti) | Moderate |
| C3-C4 | Standard alkane rotation | ~60° (gauche), 180° (anti) | Low |
| C4-C5 | Rotation adjacent to a highly hindered quaternary carbon | Likely restricted to specific staggered conformations | Very High |
| C6-C7 | Rotation involving two adjacent quaternary carbons | Severely restricted | Extremely High |
Electronic Structure and Reactivity Prediction
The electronic character of this compound is centered on the carbon-carbon double bond, which is composed of a strong sigma (σ) bond and a weaker, more accessible pi (π) bond. libretexts.org The π bond constitutes the Highest Occupied Molecular Orbital (HOMO), making it the primary site of electron density and the target for electrophilic attack. masterorganicchemistry.com The surrounding alkyl groups, through inductive effects and hyperconjugation, act as weak electron donors, which slightly raises the energy of the HOMO and contributes to the thermodynamic stability of the double bond relative to unsubstituted ethene. fiveable.memasterorganicchemistry.com
Despite these electronic contributions, the molecule's reactivity is overwhelmingly dictated by steric factors. numberanalytics.com The bulky alkyl framework effectively shields the double bond, particularly the internal carbon (C2), hindering the approach of potential reactants. libretexts.org Therefore, any reaction that does occur is predicted to be significantly slower than for less substituted alkenes and to show a strong preference for attack at the terminal C1 carbon. nih.govbeilstein-journals.org
Quantum chemical calculations can predict key electronic properties. The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A large HOMO-LUMO gap generally correlates with high kinetic stability and lower chemical reactivity, a characteristic expected for this sterically protected molecule. mdpi.com
| Property | Predicted Value/Characteristic | Implication |
|---|---|---|
| HOMO Energy | Relatively high for an alkene (due to alkyl donation) | Site of nucleophilicity (C=C bond) |
| LUMO Energy | High | Poor electron acceptor |
| HOMO-LUMO Gap | Large | High kinetic stability, low reactivity mdpi.com |
| Molecular Dipole Moment | Very low | Nonpolar molecule |
Transition State Analysis for Key Reactions
Transition state (TS) theory is a cornerstone of computational reaction modeling, allowing for the calculation of activation energies that determine reaction rates. masterorganicchemistry.com For this compound, analyzing the transition states of common alkene reactions highlights the dramatic impact of its steric bulk.
Catalytic Hydrogenation: This reaction involves the alkene adsorbing onto a metal catalyst surface (e.g., Palladium, Platinum) before hydrogen addition. melscience.com For this compound, the bulky alkyl chain would create significant steric repulsion with the catalyst surface, making it difficult for the π-system to achieve the necessary proximity for efficient reaction. acs.org This would result in a transition state of very high energy and, consequently, a very slow reaction rate.
Hydroboration: This reaction is known for its sensitivity to steric effects. rsc.orgnih.gov The addition of a borane (B79455) reagent (e.g., BH₃) proceeds through a four-membered transition state. Computational analysis would show that the TS for the addition of boron to the internal C2 carbon is exceptionally high in energy due to severe steric clashes between the reagent and the molecule's bulky backbone. In contrast, the TS for the addition to the terminal C1 carbon, while still hindered, would be significantly lower in energy. This leads to a strong prediction of anti-Markovnikov regioselectivity, should the reaction proceed. nih.gov
| Reaction | Pathway | Predicted Relative Activation Energy (ΔG‡) | Reasoning |
|---|---|---|---|
| Hydroboration (with BH₃) | Attack at C1 (terminal) | High | Steric hindrance from the alkyl chain hinders reagent approach. |
| Attack at C2 (internal) | Extremely High | Severe steric clash between the borane and the entire neopentyl-like structure. nih.gov | |
| Catalytic Hydrogenation | Adsorption on catalyst surface | Very High | Bulky framework prevents effective interaction with the catalyst surface. acs.orgscielo.br |
Molecular Dynamics Simulations in Reaction Environments
Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights that static models cannot. acs.orgfrontiersin.org By simulating the motion of every atom in a system, MD can reveal how this compound behaves in a realistic environment, such as in a solvent or near a reactive surface. acs.orgnih.gov
An MD simulation would typically involve placing the molecule in a "box" filled with solvent molecules and applying a physics-based force field to govern atomic interactions. acs.org Running the simulation for nanoseconds or microseconds would show how the molecule tumbles, vibrates, and flexes. For this particular alkene, simulations would likely confirm the restricted rotation around the highly substituted bonds, showing that the molecule maintains a relatively rigid conformation.
In a reaction environment, MD is particularly powerful. For instance, simulating the molecule near a model of a catalyst surface could visualize the multiple collision attempts and orientations, quantitatively demonstrating the steric hindrance that leads to a low reaction probability. acs.orgchemrxiv.org Similarly, in the context of biocatalysis, MD simulations could be used to see if the sterically demanding substrate can fit into an enzyme's active site. rsc.orgrsc.org Analysis of the simulation trajectories can yield important data like the average distance between reactive centers or the orientation of the molecule relative to a catalyst.
| Simulation Parameter | Typical Specification | Purpose |
|---|---|---|
| System | One molecule of this compound in a solvent box (e.g., water or hexane) | To model behavior in a solution. |
| Force Field | e.g., OPLS-AA, GAFF | Defines the potential energy and forces between atoms. |
| Simulation Time | 100 ns - 1 µs | To sample a sufficient range of molecular conformations and interactions. nih.gov |
| Analysis Metrics | RMSD, Radius of Gyration, Radial Distribution Functions (RDFs) rsc.org | To quantify conformational stability, molecular size, and solvent structure around the solute. |
Applications of 5,5,7,7 Tetramethyloct 1 Ene in Catalysis and Organometallic Chemistry
Role as a Ligand Precursor in Homogeneous Catalysis
There is no information available in the scientific literature regarding the use of 5,5,7,7-tetramethyloct-1-ene as a precursor for synthesizing ligands for homogeneous catalysis.
Synthesis of Metal-Alkene Complexes
No studies have been found detailing the synthesis of metal-alkene complexes involving this compound. The significant steric bulk presented by the two quaternary carbon centers near the double bond would likely pose considerable challenges to coordination with a metal center.
Steric and Electronic Effects on Catalytic Activity and Selectivity
Without the successful synthesis of corresponding metal complexes, there is no experimental or theoretical data on the steric and electronic effects that a ligand derived from this compound would have on catalytic processes. Hypothetically, its large steric profile would be expected to significantly influence the coordination sphere of a metal catalyst, potentially leading to high selectivity in certain reactions, but this remains uninvestigated.
Substrate in Catalytic Transformations
There is a lack of published research on the use of this compound as a substrate in catalytic transformations.
Hydroformylation and Hydrocyanation Studies
No studies on the hydroformylation or hydrocyanation of this compound have been reported. The steric hindrance around the double bond would likely make these reactions, which typically proceed more readily with less substituted alkenes, extremely challenging. While research exists on the hydroformylation of branched alkenes to produce branched aldehydes, this specific substrate has not been a subject of such studies. acs.orgnih.govacs.orgresearchgate.netlibretexts.org Similarly, the hydrocyanation of sterically hindered alkenes is a known challenge, and no data is available for this particular compound. tue.nlthieme-connect.dewikipedia.org
Cross-Coupling Reactions Involving the Alkene Moiety
There is no evidence in the literature of this compound being utilized in any cross-coupling reactions.
Mechanistic Insights into this compound in Organometallic Chemistry Remains an Unexplored Area of Research
Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the mechanistic insights from organometallic studies of this compound has been identified. This indicates that the role of this particular sterically hindered olefin in catalytic cycles and the behavior of its potential organometallic complexes have not been a significant focus of published academic or industrial research to date.
The field of organometallic chemistry frequently investigates the interaction of alkenes with transition metals, which is fundamental to many catalytic processes such as polymerization, hydroformylation, and metathesis. Mechanistic studies in this area typically involve the synthesis and characterization of organometallic complexes containing the alkene as a ligand, followed by an investigation of their reactivity and the catalytic pathways they might participate in. Key aspects of such studies often include the kinetics of ligand exchange, insertion reactions of the alkene into metal-hydride or metal-alkyl bonds, and the influence of the alkene's steric and electronic properties on the stability and reactivity of the organometallic intermediates.
However, for this compound, there is a conspicuous absence of such studies in the available scientific literature. Consequently, no data tables detailing research findings, such as spectroscopic data of proposed intermediates, kinetic data for catalytic steps, or computational studies on reaction pathways involving this specific compound, can be provided. The significant steric hindrance caused by the tetramethyl-substituted backbone of this compound might be a contributing factor to this lack of research, as it could be perceived as a challenging substrate for many catalytic transformations.
While general principles of organometallic chemistry and catalysis involving other sterically hindered alkenes have been established, the strict focus of this article on this compound prevents the inclusion of such analogous information. The scientific community has yet to publish specific mechanistic investigations into the organometallic chemistry of this compound.
Polymer Chemistry and Advanced Materials Science Incorporating 5,5,7,7 Tetramethyloct 1 Ene
Radical Polymerization of 5,5,7,7-Tetramethyloct-1-ene
Radical polymerization is a fundamental method for producing a wide array of polymeric materials. However, its application to α-olefins is often challenging due to competing reactions such as chain transfer, which can hinder the formation of high molecular weight polymers. For sterically hindered monomers like this compound, these challenges are expected to be even more pronounced.
Influence of Steric Bulk on Polymerization Kinetics
The kinetics of radical polymerization are significantly influenced by the steric hindrance around the double bond of the monomer. For this compound, the presence of bulky tert-butyl and dimethylpentyl groups is anticipated to have a profound effect on the rates of initiation, propagation, and termination.
There is currently no published data detailing the kinetic parameters for the radical polymerization of this compound. Such a study would require experimental determination of the rate constants for the key steps of the polymerization process.
Microstructure and Tacticity of Resulting Polymers
The microstructure and tacticity (the stereochemical arrangement of chiral centers in the polymer backbone) are critical determinants of a polymer's physical and mechanical properties. In the case of poly(this compound) synthesized via radical polymerization, the arrangement of the bulky side chains would define its architectural characteristics.
As no successful radical polymerization of this compound to form a high polymer has been reported, there is no information available on the microstructure or tacticity of the resulting polymer.
Coordination Polymerization for Polyolefin Synthesis
Coordination polymerization, utilizing catalysts such as Ziegler-Natta and metallocene systems, is the industrial standard for the production of polyolefins with controlled stereochemistry and high molecular weights.
Ziegler-Natta and Metallocene Catalysis
Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are known for their ability to polymerize α-olefins to highly linear and stereoregular polymers. nih.govwikipedia.org Metallocene catalysts, a more recent development, offer the advantage of being single-site catalysts, which can lead to polymers with narrow molecular weight distributions and well-defined microstructures. nih.gov
A search of the scientific literature did not yield any studies on the use of either Ziegler-Natta or metallocene catalysts for the polymerization of this compound. The significant steric hindrance of this monomer would likely pose a considerable challenge for insertion into the metal-carbon bond of the active catalyst center.
Structure-Property Relationships of Poly(this compound)
The relationship between the molecular structure of a polymer and its macroscopic properties is a cornerstone of materials science. For poly(this compound), the bulky side groups would be expected to impart unique thermal and mechanical properties.
Given the absence of any reported synthesis of this polymer, there is no experimental data on its structure-property relationships.
Advanced Spectroscopic and Analytical Research Methodologies for 5,5,7,7 Tetramethyloct 1 Ene in Complex Systems
Elucidation of Reaction Intermediates
The study of reaction intermediates is crucial for understanding the stepwise pathway of a chemical transformation. Techniques such as flash photolysis coupled with UV-Vis spectroscopy, or low-temperature NMR and IR spectroscopy, are often employed to detect and characterize transient species. For a compound like 5,5,7,7-Tetramethyloct-1-ene, potential reactions could include electrophilic additions to the double bond, radical reactions, or metal-catalyzed processes. Each of these pathways would generate distinct intermediates, such as carbocations, radicals, or organometallic complexes. The identification of these species would rely on capturing their unique spectroscopic signatures. However, no specific studies have been found that document the isolation or spectroscopic characterization of reaction intermediates derived from this compound.
Monitoring Reaction Progress and Kinetics
Kinetic studies provide quantitative information about reaction rates, orders, and activation energies, which are fundamental to mechanistic elucidation. core.ac.uk The progress of reactions involving this compound could be monitored by observing the disappearance of its vinyl group protons or carbons using ¹H or ¹³C NMR spectroscopy. Alternatively, changes in the vibrational frequency of the C=C bond could be tracked using IR spectroscopy. nih.gov Spectroscopic techniques like UV-Vis can also be used if the reactants or products have suitable chromophores. rsc.org These methods allow for real-time measurement of concentration changes, from which rate constants can be derived. core.ac.ukrsc.org Despite the availability of these powerful techniques, specific kinetic data or rate laws for reactions involving this compound have not been reported in the searched literature.
Characterization of Polymer Microstructure
Should this compound undergo polymerization, the resulting polymer's properties would be dictated by its microstructure, including tacticity, branching, and monomer sequence distribution. High-resolution NMR spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY and HSQC) is the primary tool for determining polymer microstructure. nd.edu For instance, the stereochemistry of the repeating units (isotactic, syndiotactic, or atactic) can be determined from the splitting patterns and chemical shifts in the NMR spectra. The synthesis and characterization of polymers using techniques like Atom Transfer Radical Polymerization (ATRP) are well-documented for various monomers, but there is no evidence in the literature of the synthesis or microstructural analysis of poly(this compound). redalyc.org
Advanced NMR and Mass Spectrometry Techniques in Mechanistic Studies
Emerging Research Directions and Future Outlook for 5,5,7,7 Tetramethyloct 1 Ene
Integration in Flow Chemistry and Continuous Processing
The application of flow chemistry to the synthesis and transformation of highly branched alkenes like 5,5,7,7-Tetramethyloct-1-ene is a promising yet largely unexplored area. Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation and scalability. nih.govrsc.org
For a compound like this compound, flow chemistry could be particularly beneficial in reactions that are highly exothermic or involve unstable intermediates, which can be common in olefin chemistry. For instance, reactions such as hydroformylation, which introduces a formyl group to the double bond, could be performed with greater control and selectivity in a continuous flow setup. nih.govscispace.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could potentially lead to higher yields and purities of the desired products, minimizing the formation of byproducts that can arise from the complex reactivity of sterically hindered olefins. rsc.org
Table 1: Potential Flow Chemistry Applications for this compound
| Reaction Type | Potential Advantages in Flow Chemistry |
| Hydroformylation | Improved regioselectivity, enhanced safety with gaseous reagents. |
| Ozonolysis | Controlled generation and reaction of explosive ozonides. |
| Polymerization | Better control over molecular weight distribution and polymer architecture. |
| Epoxidation | Enhanced heat dissipation, minimizing thermal decomposition of epoxides. |
While specific studies on this compound in flow systems are not yet available, the successful application of flow chemistry to the dehydration of branched alcohols to produce alkenes demonstrates the potential of this technology for related chemical systems. rsc.org
Novel Derivatizations for Supramolecular Chemistry
The bulky 5,5,7,7-tetramethyloctyl group could serve as a unique building block in supramolecular chemistry, where non-covalent interactions are used to construct large, well-defined assemblies. The steric hindrance provided by this group could be exploited to direct the assembly of molecules into specific architectures, prevent unwanted aggregation, or create specific recognition sites.
Derivatization of this compound to introduce functional groups capable of participating in non-covalent interactions, such as hydrogen bonding or halogen bonding, would be a key first step. For example, conversion of the terminal alkene to a carboxylic acid, an alcohol, or a halogenated derivative would provide handles for supramolecular assembly. The introduction of sterically hindered substituents has been shown to influence the formation of crystalline networks. aip.org
Table 2: Potential Supramolecular Tectons from this compound Derivatives
| Derivative of 5,5,7,7-Tetramethyloctane | Potential Supramolecular Interaction | Resulting Assembly |
| Carboxylic Acid | Hydrogen Bonding | Dimeric pairs, 1D chains, 2D sheets |
| Alcohol | Hydrogen Bonding | Helical chains, cyclic structures |
| Bromo- or Iodo-alkane | Halogen Bonding | Linear chains, interactions with π-systems |
| Amide | Hydrogen Bonding | β-sheets, other ordered structures |
The sheer size of the tetramethyloctyl group could also be used to create specific pockets or cavities in the resulting supramolecular structures, which could have applications in host-guest chemistry, molecular recognition, or catalysis. While research on sterically hindered olefins in supramolecular chemistry is an active area, specific examples involving this compound are yet to be reported. mdpi.comfrontiersin.orgacs.org
Green Synthesis and Sustainable Chemical Transformations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com For this compound, this could involve developing more environmentally benign synthetic routes to the molecule itself, as well as using it as a substrate in sustainable chemical transformations.
Current synthesis methods for related highly branched alkenes often rely on traditional organic chemistry techniques that may use stoichiometric reagents and generate significant waste. Future research could focus on catalytic methods for its synthesis, potentially from renewable feedstocks. The use of water as a solvent and catalyst-free conditions for reactions such as the synthesis of tetraketones are examples of green synthetic protocols that could be adapted for transformations of this compound. rsc.org
Furthermore, the development of catalytic reactions that proceed with high atom economy, such as hydrodimerization or hydroformylation, would be a key area of investigation. nih.govchemrxiv.org The use of nanocatalysts, which can offer high activity and selectivity under mild conditions and are often recyclable, represents another promising avenue for the green synthesis of derivatives of this compound. nih.gov
Potential for Design of New Functional Molecules and Materials
The unique steric bulk of the 5,5,7,7-tetramethyloctyl group makes it an interesting component for the design of new functional molecules and materials. One of the most promising areas is in the field of polymer chemistry. The incorporation of bulky side chains into polymers is known to significantly alter their physical properties, such as increasing the glass transition temperature and modifying solubility. researchgate.net
The polymerization of this compound, either as a homopolymer or as a comonomer with other olefins, could lead to the creation of novel polyolefins with unique thermal and mechanical properties. The direct copolymerization of olefins with functional monomers is a challenging but highly rewarding field, as it allows for the creation of functional polyolefins with tailored properties for specific applications, such as improving adhesion or compatibility with other materials. researchgate.netmdpi.com The synthesis of ultrahigh molecular weight functionalized poly(α-olefin)s is an area of active research where bulky olefins could play a significant role. chinesechemsoc.orgnih.gov
Beyond polymers, the 5,5,7,7-tetramethyloctyl group could be incorporated into a variety of other functional molecules. For example, it could be used to create sterically hindered ligands for catalysis, potentially influencing the selectivity of metal-catalyzed reactions. It could also be used in the design of new surfactants or lubricants, where the bulky, non-polar side chain could impart unique interfacial properties.
While the journey of this compound from a chemical curiosity to a widely used building block is still in its infancy, the potential applications are vast and varied. Future research into its synthesis, reactivity, and incorporation into larger molecular and material systems will be crucial in unlocking its full potential.
Q & A
Q. What methodologies assess the environmental impact of this compound in lab waste streams?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
